molecular formula C16H24N2O2 B3099251 benzyl N-(2-amino-2-cyclohexylethyl)carbamate CAS No. 1352999-95-1

benzyl N-(2-amino-2-cyclohexylethyl)carbamate

Cat. No. B3099251
CAS RN: 1352999-95-1
M. Wt: 276.37 g/mol
InChI Key: LGKNTKNXIZXBMR-UHFFFAOYSA-N
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Description

Benzyl N-(2-amino-2-cyclohexylethyl)carbamate is a chemical compound . It is often used in pharmaceutical testing .


Synthesis Analysis

The synthesis of carbamates like benzyl N-(2-amino-2-cyclohexylethyl)carbamate can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times . It avoids N-alkylation of the amine and overalkylation of the carbamate . In addition, chiral substrates were resistant to racemization .


Molecular Structure Analysis

The molecular structure of benzyl N-(2-amino-2-cyclohexylethyl)carbamate can be found in various chemical databases . The molecular formula is C16H24N2O2 .


Chemical Reactions Analysis

Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .

Scientific Research Applications

Synthesis of Amides

Benzyl N-(2-amino-2-cyclohexylethyl)carbamate can be used in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Protecting Groups in Organic Synthesis

Carbamates like benzyl N-(2-amino-2-cyclohexylethyl)carbamate are commonly used as protecting groups for amines in organic synthesis . They can be installed and removed under relatively mild conditions . For example, the carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .

Peptide Synthesis

Carbamates are essential for the synthesis of peptides . If multiple protecting groups are present on the same molecule, it’s useful to choose them such that they can each be removed under different sets of conditions (e.g. acidic, basic, hydrogenation) .

Drug Development

Amide structures have been frequently found in many natural products and biologically active compounds . Numerous drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors contain an amide bond moiety . Therefore, benzyl N-(2-amino-2-cyclohexylethyl)carbamate could potentially be used in the development of new drugs.

Green Chemistry

Supercritical CO2 (scCO2) has been reported as a solvent, reactant and protecting agent for Heck coupling reactions . Improved yields were attributed to specific interactions of CO2 with amino groups, preventing deactivation of the palladium catalyst . As such, benzyl N-(2-amino-2-cyclohexylethyl)carbamate could potentially be used in green chemistry applications.

properties

IUPAC Name

benzyl N-(2-amino-2-cyclohexylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKNTKNXIZXBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101168185
Record name Carbamic acid, N-(2-amino-2-cyclohexylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-(2-amino-2-cyclohexylethyl)carbamate

CAS RN

1352999-95-1
Record name Carbamic acid, N-(2-amino-2-cyclohexylethyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352999-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(2-amino-2-cyclohexylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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